CP-547632 - 252003-65-9

CP-547632

Catalog Number: EVT-287208
CAS Number: 252003-65-9
Molecular Formula: C20H24BrF2N5O3S
Molecular Weight: 532.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-547632 has been used in trials studying the treatment of Ovarian Cancer, Lung Neoplasms, Ovarian Neoplasms, Peritoneal Neoplasms, and Fallopian Tube Cancer, among others.
Source and Classification

CP-547632 was developed as part of research efforts aimed at discovering effective small molecule inhibitors that target angiogenic pathways involved in cancer progression. It is classified under the category of tyrosine kinase inhibitors, specifically targeting the receptor tyrosine kinases associated with angiogenesis, namely VEGFR-2 and FGF receptors. The compound has been shown to possess significant potency against these targets, with reported IC50 values of 11 nM for VEGFR-2 and 9 nM for FGF kinases .

Synthesis Analysis

The synthesis of CP-547632 involves several key steps, which are detailed in patents such as United States Patent 6,235,764 and Patent Cooperation Treaty Application WO 99/62890. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Isothiazole Ring: The initial step involves the construction of the isothiazole framework, which is critical for the biological activity of the compound.
  2. Substitution Reactions: Various substitution reactions are performed to introduce functional groups, such as the bromo and difluoro substituents on the benzyl moiety.
  3. Amidation: The final step generally involves forming an amide bond to attach the pyrrolidine moiety, resulting in the final structure of CP-547632.

This synthetic route emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of CP-547632 can be described as follows:

  • Chemical Formula: C₁₈H₁₉BrF₂N₄O₂S
  • Molecular Weight: Approximately 433.34 g/mol
  • Functional Groups: The compound features an isothiazole ring, a carboxylic acid amide group, and a pyrrolidine side chain.

The three-dimensional conformation plays a crucial role in its interaction with VEGFR-2. Structural analyses have demonstrated that CP-547632 binds competitively to the ATP-binding site of VEGFR-2, inhibiting its autophosphorylation .

Chemical Reactions Analysis

CP-547632 undergoes various chemical reactions primarily related to its interaction with biological targets:

  1. Inhibition of Autophosphorylation: The compound inhibits VEGFR-2 autophosphorylation in cellular assays with an IC50 value of 6 nM. This inhibition leads to decreased signaling through the VEGF pathway.
  2. Angiogenesis Inhibition: In vivo studies have shown that CP-547632 effectively inhibits both basic FGF and VEGF-induced angiogenesis. This was evidenced by reduced microvascular density in tumor models following treatment .
  3. Metabolism Studies: Further investigations into its metabolic pathways indicate that CP-547632 may undergo phase I metabolic reactions typical for small molecule drugs, although specific metabolic pathways remain to be fully elucidated.
Mechanism of Action

The mechanism of action for CP-547632 primarily involves:

  1. Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site on VEGFR-2, CP-547632 prevents ATP from engaging with the kinase domain, effectively blocking downstream signaling pathways that promote endothelial cell proliferation and migration.
  2. Reduction of Angiogenic Signals: This blockade results in decreased phosphorylation of downstream targets involved in angiogenesis, leading to reduced tumor vascularization and growth.
  3. Impact on Tumor Microenvironment: By inhibiting angiogenesis, CP-547632 alters the tumor microenvironment, making it less conducive for tumor survival and proliferation .
Physical and Chemical Properties Analysis

CP-547632 exhibits several notable physical and chemical properties:

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its structure and purity .

Applications

CP-547632 has significant potential applications in various scientific fields:

  1. Cancer Therapy: As a potent inhibitor of angiogenesis, it is being investigated for use in treating solid tumors where vascularization plays a critical role in tumor growth.
  2. Research Tool: It serves as a valuable tool for studying angiogenic processes in vitro and in vivo, providing insights into vascular biology.
  3. Drug Development: Ongoing clinical trials aim to evaluate its efficacy and safety profile in cancer patients, potentially leading to new therapeutic options for malignancies resistant to conventional treatments .
Introduction to Angiogenesis Inhibition and Tyrosine Kinase Targeting

Role of VEGFR2 and FGFR in Tumor Angiogenesis and Metastasis

VEGFR2 Signaling Dynamics

VEGFR2 (KDR/Flk-1) is activated by VEGF-A ligands, triggering downstream pathways critical for angiogenesis:

  • PLCγ-PKC-MAPK axis: Promotes endothelial cell proliferation and permeability.
  • PI3K-AKT pathway: Enhances cell survival and nitric oxide (NO)-mediated vasodilation.
  • FAK/paxillin: Facilitates cytoskeletal reorganization and cell migration [6] [9].

In tumors, hypoxia-induced VEGF overexpression creates aberrant, hyperpermeable vasculature, contributing to elevated interstitial pressure and metastatic spread. VEGFR2 inhibition normalizes vessel structure and reduces tumor perfusion [8] [9].

FGFR Signaling in Tumor Stroma

FGFRs (FGFR1–4) bind fibroblast growth factors (FGFs), driving distinct pro-angiogenic functions:

  • FGFR1: Upregulated in squamous NSCLC and breast cancer, associated with poor prognosis and microvessel density (MVD) [4] [10].
  • FGFR2: Amplified in gastric cancer, promoting lymphangiogenesis and invasion [10].
  • Paracrine FGF signaling (e.g., FGF2, FGF4) recruits pericytes and stabilizes nascent vessels, complementing VEGF-driven angiogenesis [1] [10].

Interpathway Crosstalk and Compensatory Activation

Tumors evade single-pathway inhibition through VEGF/FGF redundancy:

  • VEGF blockade upregulates FGF2 and FGFR1 in endothelial cells, reactivating angiogenesis.
  • Conversely, FGFR inhibition induces VEGF secretion, sustaining tumor vasculature [1] [9].

Table 1: Comparative Signaling Mechanisms of VEGFR2 and FGFR in Tumor Angiogenesis

ParameterVEGFR2FGFR
Primary LigandsVEGF-A, VEGF-CFGF2, FGF4, FGF7, FGF20
Key Downstream PathwaysPLCγ, PI3K-AKT, MAPK/ERKRAS-MAPK, PI3K-AKT, STAT
Cellular FunctionsPermeability, proliferation, migrationPericyte recruitment, vessel maturation
Compensatory Response to InhibitionFGF2 upregulationVEGF-A overexpression

Rationale for Dual Inhibition of VEGFR2 and FGFR in Cancer Therapy

Overcoming Single-Agent Resistance

Monotherapies targeting VEGF (e.g., bevacizumab) or FGFR (e.g., AZD4547) face limitations due to:

  • Pathway redundancy: Tumors switch to alternative angiogenic drivers upon single-pathway blockade [1].
  • Microenvironment-mediated resistance: Cancer-associated fibroblasts (CAFs) secrete FGFs, sustaining angiogenesis despite VEGFR2 inhibition [10].

Dual blockade abrogates compensatory signaling, inducing synergistic antiangiogenic effects [1] [9].

Broad-Spectrum Antitumor Activity

Co-inhibition impacts multiple tumor compartments:

  • Direct antitumor effects: FGFR inhibition suppresses growth in FGFR-amplified cancers (e.g., gastric, breast).
  • Antiangiogenic effects: VEGFR2 blockade reduces endothelial dependence on VEGF.
  • Immune modulation: Normalized vasculature enhances T-cell infiltration and reduces immunosuppressive cells (MDSCs, M2-TAMs) [9] [10].

Biomarker-Driven Patient Selection

Dual inhibitors may benefit tumors with:

  • FGFR alterations: Amplifications (FGFR1 in lung SCC, FGFR2 in gastric cancer) or fusions (FGFR3-TACC3).
  • High MVD: Correlates with FGFR1/VEGFR2 co-expression in NSCLC [4].

CP-547632 as a Paradigmatic Small-Molecule Tyrosine Kinase Inhibitor

Biochemical and Pharmacological Profile

CP-547632 is an orally bioavailable, ATP-competitive inhibitor with nanomolar potency:

  • IC50 values: 11 nM for VEGFR2, 9 nM for FGFR kinase (bFGF-dependent) [3] [5].
  • Selectivity: >100-fold selective over EGFR, PDGFRβ, and related kinases [3].

Table 2: Binding Affinity of CP-547632 Against Key Kinases

Target KinaseIC50 (nM)Selectivity vs. VEGFR2
VEGFR2 (KDR)111x (Reference)
FGFR91.2x
EGFR>1,000>90x
PDGFRβ>1,000>90x

Cellular and In Vivo Antiangiogenic Activity

  • Cellular assays: Inhibits VEGF-stimulated VEGFR2 autophosphorylation in endothelial cells (IC50 = 6 nM) [3].
  • Sponge angiogenesis model: Blocks both VEGF- and bFGF-induced neovascularization [3].
  • Xenograft studies:
  • Dose-dependent inhibition of VEGFR2 phosphorylation in NIH3T3/H-ras tumors (EC50 = 590 ng/mL plasma concentration).
  • 85% tumor growth suppression in Colo-205, DLD-1, and MDA-MB-231 models at 100 mg/kg/day [3] [5].

Broader Implications for TKI Design

CP-547632 exemplifies key principles for next-generation TKIs:

  • Balanced potency: Equitable inhibition of VEGFR2 and FGFR avoids dominance of one compensatory pathway.
  • Favorable PK: Sustained plasma concentrations (>500 ng/mL for 12 hours post-50 mg/kg dose) enable once-daily dosing [3].
  • Chemical scaffold: The isothiazole core (chemical formula: C₂₀H₂₄BrF₂N₅O₃S) enables precise interactions with kinase hinge regions [5] [7].

Table 3: In Vivo Antitumor Efficacy of CP-547632 in Xenograft Models

Tumor ModelDose (mg/kg/day)Tumor Growth Inhibition (%)Key Biomarker Modulation
Colo-205 (CRC)10085Reduced VEGFR2 phosphorylation
DLD-1 (CRC)5075Decreased MVD
MDA-MB-231 (Breast)10080Suppressed FGFR signaling

Properties

CAS Number

252003-65-9

Product Name

CP-547632

IUPAC Name

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide

Molecular Formula

C20H24BrF2N5O3S

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30)

InChI Key

HXHAJRMTJXHJJZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-bromo-2,6-difluorobenzyloxy)-5-(3-(4-pyrrolidin-1-ylbutyl)ureido)isothiazole-4-carboxylic acid amide
CP 547,632
CP 547632
CP-547,632
CP-547632
CP547,632
CP547632

Canonical SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.